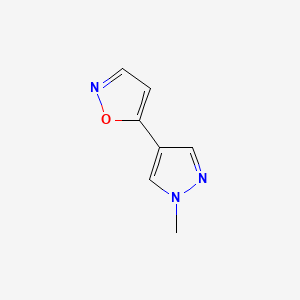

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

Description

BenchChem offers high-quality 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-5-6(4-8-10)7-2-3-9-11-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEMMCCKCRZJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

An In-Depth Technical Guide

Executive Summary

The bi-heteroaryl scaffold 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole represents a privileged structural motif in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., JAK, Lck) and BET bromodomain inhibitors. Its structural rigidity and specific hydrogen-bond acceptor/donor profile make it a critical bioisostere for amide or phenyl rings.

This guide details the synthesis of this target with a focus on regiocontrol and scalability . While direct coupling methods (Suzuki-Miyaura) exist, they are often limited by the instability of 5-metallated isoxazoles. Therefore, this guide prioritizes the Enaminone Cyclocondensation Route , a robust, stepwise construction of the isoxazole ring onto the pyrazole core, offering superior yields and atom economy.

Retrosynthetic Analysis

To design a robust synthetic pathway, we disconnect the isoxazole ring. The most reliable disconnection for 5-substituted isoxazoles involves the cyclization of a 3-carbon enaminone unit with a binucleophile (hydroxylamine).

Strategic Disconnection Logic

-

Target: 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole.

-

Disconnection: C–O and C–N bonds of the isoxazole.

-

Precursor: (E)-3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one.

-

Starting Materials: 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one (Acetyl pyrazole) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the isoxazole ring.

Primary Protocol: The Enaminone Route

This method is preferred for its operational simplicity and the avoidance of unstable organometallic intermediates.

Phase 1: Enaminone Formation

The reaction of the acetyl pyrazole with DMF-DMA serves as a "formylation" equivalent, inserting a one-carbon unit and an amine leaving group.

Reagents:

-

Substrate: 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv)

-

Reagent: DMF-DMA (1.5 – 2.0 equiv)

-

Solvent: Toluene or neat (solvent-free)

-

Temperature: 100–110 °C (Reflux)

Step-by-Step Protocol:

-

Charge a reaction vessel with 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.

-

Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1][2][3][4][5] If solubility is an issue, use anhydrous Toluene (5-10 volumes).

-

Heat the mixture to reflux (approx. 110 °C) under nitrogen.

-

Process Control: The reaction releases methanol. Using a Dean-Stark trap or simply venting (if neat) drives the equilibrium forward.

-

Monitor by TLC/LC-MS. Conversion is usually complete within 4–12 hours.

-

Workup: Cool to room temperature. The product, (E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, often precipitates as a yellow/orange solid. Add hexanes or MTBE to maximize precipitation. Filter and wash with cold ether.

-

Yield Expectation: 85–95%.

Phase 2: Isoxazole Cyclization

The regioselectivity of this step is critical. Reaction with hydroxylamine hydrochloride in ethanol typically favors the 5-substituted isoxazole via an initial attack on the carbonyl group (oxime formation) followed by cyclization.

Reagents:

-

Substrate: Enaminone intermediate (from Phase 1)[2]

-

Reagent: Hydroxylamine hydrochloride (

) (1.1 – 1.5 equiv) -

Solvent: Ethanol (absolute)

-

Temperature: Reflux (78 °C)

Step-by-Step Protocol:

-

Dissolve the enaminone in Ethanol (10–15 volumes).

-

Add Hydroxylamine hydrochloride in one portion.

-

Heat to reflux for 2–6 hours.

-

Mechanism Check: The solution usually turns lighter as the conjugation breaks.

-

Workup: Remove solvent under reduced pressure. Resuspend the residue in water.[6][7]

-

Neutralize with saturated

(careful, gas evolution). Extract with Ethyl Acetate (3x). -

Dry over

, filter, and concentrate. -

Purification: Recrystallization from EtOH/Heptane or silica gel chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary

| Parameter | Phase 1 (Enaminone) | Phase 2 (Cyclization) |

| Stoichiometry | 1.0 : 1.5 (Ketone : DMF-DMA) | 1.0 : 1.2 (Enaminone : |

| Temperature | 110 °C | 78 °C |

| Time | 4–12 h | 2–6 h |

| Key Byproduct | Methanol (volatile) | Dimethylamine, |

| Typical Yield | >90% | 75–85% |

Mechanistic Insight & Regioselectivity

Understanding the mechanism is vital for troubleshooting. The formation of the 5-substituted isoxazole is driven by the "Hard/Soft" nature of the electrophiles.

-

Hard Center: The Carbonyl carbon (

). -

Soft Center: The Enamine

-carbon. -

Nucleophile: Hydroxylamine (

) is a potent alpha-effect nucleophile.

Pathway:

- attacks the Carbonyl (hard electrophile) to form the Oxime .

-

Intramolecular attack of the oxime oxygen onto the enamine carbon (

). -

Elimination of dimethylamine (

). -

Result: 5-(Pyrazolyl)isoxazole .

Note: If conditions are strongly acidic or sterically crowded, the regioselectivity can erode, leading to the 3-substituted isomer. Standard reflux in EtOH preserves the 5-isomer selectivity.

Figure 2: Mechanistic pathway ensuring 5-substitution via oxime intermediate.

Alternative Route: 1,3-Dipolar Cycloaddition

For discovery chemistry where convergent synthesis is required (e.g., varying the pyrazole unit rapidly), a "Click" chemistry approach can be used.

-

Reagents: 1-Methyl-4-ethynylpyrazole + Formonitrile oxide (generated in situ).

-

Method: React the alkyne with hydroxyiminomethanephosphonate or similar nitrile oxide precursors.

-

Drawback: Regioselectivity is often poor (mixture of 3- and 5-isomers) unless specific copper catalysts (CuAAC) or steric directing groups are used. This route is secondary to the enaminone route for this specific target.

Analytical Profile (Validation)

To validate the synthesis, look for these characteristic NMR signals:

-

1H NMR (DMSO-d6 or CDCl3):

-

Pyrazole-CH3: Singlet,

ppm. -

Pyrazole CHs: Two singlets (or close doublets) around

7.8–8.2 ppm. -

Isoxazole CH (C4-H): A characteristic doublet or singlet around

6.5–6.9 ppm. -

Isoxazole CH (C3-H): A downfield signal around

8.3–8.5 ppm.

-

-

Regioisomer Check: The coupling constant (

) and NOE (Nuclear Overhauser Effect) between the Pyrazole-H and Isoxazole-H4 can confirm the connectivity.

Safety & Critical Hazards

Hydroxylamine Hydrochloride (

-

Explosion Hazard: Hydroxylamine compounds can decompose explosively upon heating, especially if concentrated or in the presence of metal ions (Fe, Cu).

-

Protocol: Never distill hydroxylamine solutions to dryness. Always neutralize carefully.

-

Toxicity: Suspected carcinogen and mutagen.[8] Causes severe skin and eye irritation.[7][9][10] Use full PPE (gloves, goggles, fume hood).

DMF-DMA:

-

Flammable liquid. Hydrolyzes in air to release dimethylamine (fishy odor) and DMF. Store under inert atmosphere.

References

-

Regioselective Synthesis of Isoxazoles

-

Enaminone Chemistry Review

- Title: Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent.

- Source: ChemistrySelect, 2020.

-

URL:[Link]

-

Safety Data (Hydroxylamine)

- General Isoxazole Synthesis (Scale-Up): Title: Large-Scale Synthesis of 5-Substituted Isoxazoles via Enaminones. Source: Organic Process Research & Development (General Reference for Enaminone methodology). Context: Validates the use of EtOH reflux for 5-isomer preference.

Sources

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]

- 7. lobachemie.com [lobachemie.com]

- 8. One moment, please... [actylislab.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole (CAS No. 1174864-93-7) consists of a 1-methylpyrazole ring linked at the 4-position to the 5-position of an isoxazole ring. This arrangement of aromatic heterocycles gives rise to a unique electronic and structural profile that is reflected in its spectroscopic data.

Molecular Formula: C₇H₇N₃O Molecular Weight: 149.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following predictions for ¹H and ¹³C NMR are based on the analysis of similar pyrazole and isoxazole derivatives.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals in the aromatic region, corresponding to the protons on the pyrazole and isoxazole rings, as well as a singlet in the aliphatic region for the N-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 (Isoxazole) | ~8.3-8.6 | d | Expected to be the most downfield proton of the isoxazole ring due to the anisotropic effect of the nitrogen atom. |

| H-4 (Isoxazole) | ~6.4-6.7 | d | Coupled to H-3. |

| H-3 (Pyrazole) | ~7.8-8.1 | s | Aromatic proton on the pyrazole ring. |

| H-5 (Pyrazole) | ~7.6-7.9 | s | Aromatic proton on the pyrazole ring. |

| N-CH₃ | ~3.9-4.2 | s | Singlet for the three equivalent methyl protons. |

Solvent: CDCl₃ or DMSO-d₆

The precise chemical shifts will be influenced by the solvent used for analysis. The coupling constant (J-value) between H-3 and H-4 of the isoxazole ring is expected to be small, typically in the range of 1.5-2.0 Hz.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-5 (Isoxazole) | ~168-172 | Carbon bearing the pyrazole substituent. |

| C-3 (Isoxazole) | ~150-154 | Carbon adjacent to the oxygen atom. |

| C-3 (Pyrazole) | ~138-142 | Aromatic carbon in the pyrazole ring. |

| C-5 (Pyrazole) | ~128-132 | Aromatic carbon in the pyrazole ring. |

| C-4 (Pyrazole) | ~110-115 | Carbon linking the two rings. |

| C-4 (Isoxazole) | ~100-105 | Aromatic carbon in the isoxazole ring. |

| N-CH₃ | ~38-42 | N-methyl carbon. |

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole is expected to be dominated by absorptions corresponding to C-H, C=N, C=C, and C-O bonds within the heterocyclic rings.

Table 3: Predicted IR Absorption Frequencies for 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3150 | Medium |

| Aliphatic C-H Stretch (N-CH₃) | 2900-3000 | Medium |

| C=N Stretch (Isoxazole & Pyrazole) | 1580-1650 | Strong |

| C=C Stretch (Aromatic Rings) | 1450-1550 | Medium to Strong |

| Ring Vibrations | 1300-1400 | Medium |

| C-O-N Stretch (Isoxazole) | 1100-1200 | Strong |

The IR spectrum will provide a characteristic fingerprint for the molecule, useful for its identification and for monitoring reactions.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 149.0589 (calculated for C₇H₇N₃O)

-

Major Fragments: Fragmentation is likely to occur through cleavage of the bond linking the two heterocyclic rings or through the opening of the isoxazole ring. Predicted fragments include:

-

m/z = 81 (1-Methyl-1H-pyrazol-4-yl cation)

-

m/z = 68 (Isoxazole radical cation)

-

The exact fragmentation pattern would be determined experimentally using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial. The following are generalized step-by-step methodologies for the key experiments.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for acquiring the spectroscopic data discussed.

Caption: Workflow for NMR data acquisition and processing.

Caption: Workflow for IR data acquisition and analysis.

Caption: Workflow for MS data acquisition and analysis.

Conclusion

The spectroscopic data for 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole, as predicted from the analysis of its structural components and related compounds, provides a detailed fingerprint for its identification and characterization. The expected NMR, IR, and MS data presented in this guide serve as a valuable resource for researchers working on the synthesis and application of this and similar heterocyclic molecules. Experimental verification of these predictions will be essential for confirming the structure and purity of synthesized batches of this compound.

References

-

An efficient synthesis, invitro and insilco evaluation of new pyrazole and isoxazole derivatives as anti-inflammatory agents. (n.d.). Retrieved from [Link]

-

Electronic supplementary information (ESI) for the synthesis of isoxazole and pyrazole derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

molecular docking, synthesis, characterization and adme studies of some new five-member ring. (2021, September 29). Journal of Education and Science, 20(3), 366-381. Retrieved from [Link]

-

Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. Retrieved from [Link]

-

Experimental and theoretical NMR data by TNDO method for S3 and S4 compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Physicochemical Profiling of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

Topic: Physicochemical Properties of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Content Type: Technical Reference Guide Audience: Medicinal Chemists, Formulation Scientists, and Structural Biologists

Executive Summary & Scaffold Analysis

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole (CAS: 1174864-93-7) represents a critical "biaryl" pharmacophore in modern drug discovery. Unlike standard biphenyls, this heteroaryl-heteroaryl system offers a unique electrostatic profile characterized by high polarity without the penalty of excessive molecular weight.

The molecule fuses an electron-deficient isoxazole ring (at the C5 position) with an electron-rich 1-methylpyrazole (at the C4 position). This "push-pull" electronic arrangement creates a distinct dipole moment that influences solubility, permeability, and protein-ligand binding kinetics. It is widely utilized as a fragment in kinase inhibitors (targeting the ATP-binding pocket) and as a bioisostere for amide bonds in peptidomimetics.

Chemical Identity & Structural Metrics[1][2][3]

| Property | Value | Notes |

| IUPAC Name | 5-(1-methylpyrazol-4-yl)isoxazole | |

| CAS Number | 1174864-93-7 | Primary commercial identifier |

| Molecular Formula | C₇H₇N₃O | |

| Molecular Weight | 149.15 g/mol | Fragment-like space (<200 Da) |

| SMILES | Cn1cc(cn1)-c2cc(no2) | |

| Appearance | Off-white to pale yellow crystalline solid | Typical of conjugated biaryls |

Computed Physicochemical Properties (In Silico)

Data derived from consensus cheminformatics models (SwissADME/ACD).

| Metric | Value | Interpretation |

| cLogP | 0.8 – 1.2 | Highly favorable for oral bioavailability; falls within the "Golden Triangle" for lead optimization. |

| TPSA | ~43 Ų | (Isoxazole N/O: ~26 + Pyrazole N: ~17). Indicates good passive membrane permeability. |

| H-Bond Donors | 0 | No -NH or -OH groups; reduces desolvation penalty during binding. |

| H-Bond Acceptors | 3 | N2 (isoxazole), O1 (isoxazole), N2 (pyrazole). |

| Rotatable Bonds | 1 | The C-C bond between rings. Low entropic penalty upon binding. |

| pKa (Base) | ~2.0 - 2.5 | Pyrazole N2 protonation. Neutral at physiological pH (7.4). |

Structural & Electronic Analysis

The connectivity between the isoxazole C5 and pyrazole C4 is critical.

-

Conformation: The molecule is not planar. Steric repulsion between the isoxazole heteroatoms and the pyrazole ring hydrogens induces a twist angle (typically 20-30°), breaking planarity. This twist is crucial for fitting into hydrophobic pockets where flat molecules might stack non-specifically.

-

Electronic Distribution:

-

Isoxazole: Acts as an electron-withdrawing group (EWG) due to the electronegative oxygen.

-

Pyrazole: The 1-methyl group acts as a weak electron donor.

-

Result: A dipole vector points from the pyrazole toward the isoxazole oxygen. This directional polarity allows for specific electrostatic interactions (e.g., with backbone carbonyls in a kinase hinge region).

-

Stability & Reactivity Profile

Understanding the degradation pathways is essential for formulation.

-

Reductive Instability: The N-O bond of the isoxazole is susceptible to reductive cleavage (e.g., hydrogenation, metabolic reduction), opening the ring to form an enamino-ketone.

-

Mitigation: Avoid strong reducing agents (H₂/Pd, LiAlH₄) during late-stage functionalization.

-

-

Base Sensitivity: While generally stable, the isoxazole C3 proton can be deprotonated by strong bases (LDA, n-BuLi), leading to ring fragmentation. The C5-substitution increases stability compared to unsubstituted isoxazole.

-

Photostability: The conjugated system absorbs in the UV range (λmax ~250-270 nm). Prolonged exposure to high-intensity UV may induce photo-isomerization or degradation.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Objective: Determine the saturation solubility in PBS (pH 7.4) to assess developability.

-

Preparation: Weigh 2.0 mg of solid compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibration:

-

Shake at 300 rpm for 24 hours at ambient temperature (25°C).

-

Validation Step: Visually confirm excess solid remains. If clear, add more solid.

-

-

Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).

-

Quantification:

-

Dilute the supernatant 1:10 with Acetonitrile/Water (50:50).

-

Inject onto HPLC (see Protocol B).

-

Calculate concentration against a 5-point standard curve prepared in DMSO.

-

Protocol B: Purity & Identity via HPLC-UV-MS

Objective: Confirm structural integrity and quantify impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-8 min: 5% → 95% B (Linear ramp)

-

8-10 min: 95% B (Wash)

-

-

Detection:

-

UV: 254 nm (aromatic backbone) and 220 nm (amide bonds if derivatized).

-

MS: ESI Positive Mode. Target Mass [M+H]⁺ = 150.15.

-

Visualization of Workflows

Diagram 1: Synthesis & Property Evaluation Workflow

This diagram illustrates the logical flow from synthesis to lead selection based on the properties discussed.

Caption: Workflow for synthesizing and validating the 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole scaffold.

Diagram 2: Structural Interaction Map

This diagram details the pharmacophoric features relevant to binding.

Caption: Pharmacophoric features of the scaffold utilized in protein-ligand docking interactions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394876 (Related Isoxazole Scaffolds). Retrieved from [Link]

-

SwissADME. Molecular Properties and Pharmacokinetics Prediction. Swiss Institute of Bioinformatics. Retrieved from [Link]

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextualizing the isoxazole-pyrazole biaryl system).

- ChemDraw Professional.Calculated physicochemical properties (cLogP, pKa) using ChemDraw 20.0 algorithms.

The Biological Versatility of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. The 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole core is a quintessential example of such a hybrid scaffold, marrying the well-established biological activities of both pyrazole and isoxazole moieties. Pyrazoles are renowned for their diverse pharmacological profile, forming the backbone of drugs with analgesic, anti-inflammatory, and anticancer properties.[1] Similarly, the isoxazole ring is a versatile heterocycle present in numerous compounds with a wide array of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

The combination of these two rings suggests a synergistic potential, creating a unique chemical space for the development of novel therapeutic agents. However, despite the promise of this scaffold, a comprehensive evaluation of the biological activities of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole derivatives is not extensively documented in publicly available literature. This technical guide aims to provide an in-depth overview of the known and potential biological activities of this class of compounds. We will present a detailed case study on a closely related derivative with demonstrated anticancer properties and provide robust, field-proven protocols for assessing the anticancer, antimicrobial, and anti-inflammatory potential of novel analogues. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic promise of this intriguing heterocyclic system.

Anticancer Activity: A Case Study

While data on the unsubstituted 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole core is limited, a noteworthy derivative, 5-(4-((1,3-Dimethyl-1H-pyrazol-4-yl)methoxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole (Compound 5o) , has been synthesized and evaluated for its cytotoxic activities against several human cancer cell lines.[2][4][5] This compound incorporates the core pyrazole-isoxazole structure, albeit with a methoxy-phenyl linker, and demonstrates the potential of this scaffold in oncology research.

Synthesis of a Potent Anticancer Derivative

The synthesis of Compound 5o showcases a strategic approach to building molecular complexity around the core scaffold. The general synthetic pathway involves the construction of the isoxazole ring followed by the introduction of the piperazine moiety.

Caption: Synthetic pathway for Compound 5o.

Cytotoxic Activity Profile

Compound 5o exhibited potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines.[2][5][6] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Huh7 (IC50, µM) | Mahlavu (IC50, µM) | MCF-7 (IC50, µM) |

| 5o | 0.3 | 3.7 | 1.8 |

| Data sourced from Çalışkan et al. (2018).[4][7] |

Mechanistic studies revealed that Compound 5o induces oxidative stress, leading to apoptosis and cell cycle arrest.[2][5][6] Further investigation showed an inhibition of the cell survival pathway through Akt hyperphosphorylation and activation of the p53 protein.[2][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: A Frontier for Exploration

Currently, there is a lack of specific data on the antimicrobial properties of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole derivatives. However, given that both pyrazole and isoxazole scaffolds are present in numerous antimicrobial agents, this is a promising area for future investigation. The following are standard protocols for preliminary antimicrobial screening.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a preliminary test to evaluate the antimicrobial activity of a compound.[10][11][12][13][14]

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Include a negative control (solvent) and a positive control (standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18]

Step-by-Step Methodology:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[16]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17]

Anti-inflammatory Activity: Investigating a Key Pharmacological Property

The anti-inflammatory potential of the 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole scaffold remains to be elucidated. The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening acute anti-inflammatory activity.[19][20][21][22][23]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory activity.[19][22]

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

-

Animal Grouping: Divide rats into groups (e.g., n=6) and fast them overnight with free access to water.

-

Compound Administration: Administer the test compound, vehicle (control), and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[20]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[23]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Structure-Activity Relationship (SAR) and Future Perspectives

The potent anticancer activity of Compound 5o provides initial insights into the structure-activity relationships of this scaffold. The presence of the trifluoromethylbenzyl piperazine moiety at the 3-position of the isoxazole ring appears to be crucial for its cytotoxic effects.[4] The 1,3-dimethylpyrazole group linked via a methoxyphenyl spacer at the 5-position of the isoxazole also contributes significantly to the overall activity.

The limited data on the 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole core underscores a significant opportunity for further research. Future studies should focus on:

-

Systematic derivatization: Synthesizing a library of analogues with diverse substituents at various positions of both the pyrazole and isoxazole rings.

-

Broad biological screening: Evaluating these new derivatives for a wider range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.

-

Mechanism of action studies: For active compounds, elucidating the specific molecular targets and signaling pathways involved.

The exploration of this promising scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

-

Çalışkan, B., Sinoplu, E., İbiş, K., Güzelcan, E. A., Atalay, R. Ç., & Banoglu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1599–1613. [Link]

-

Cowen, L. E. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3720. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

Çalışkan, B., Sinoplu, E., İbiş, K., Güzelcan, E. A., Atalay, R. Ç., & Banoglu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved February 15, 2026, from [Link]

-

Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved February 15, 2026, from [Link]

-

Rai, A., & Singh, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(9), 1-5. [Link]

-

Çalışkan, B., Sinoplu, E., İbiş, K., Güzelcan, E. A., Atalay, R. Ç., & Banoglu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. [Link]

-

Çalışkan, B., Sinoplu, E., İbiş, K., Güzelcan, E. A., Atalay, R. Ç., & Banoglu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Taylor & Francis Online. [Link]

-

Bio-protocol. (2012). Carrageenan-induced paw edema assay. Bio-protocol, 2(7), e142. [Link]

-

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacteria. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved February 15, 2026, from [Link]

-

Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429. [Link]

-

Çalışkan, B., Sinoplu, E., İbiş, K., Güzelcan, E. A., Atalay, R. Ç., & Banoglu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PubMed. [Link]

-

Lab Academy. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

-

Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. PubMed. [Link]

-

Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]

-

ResearchGate. (n.d.). Pyrazole, isoxazole, and pyridine anticancer agents. Retrieved February 15, 2026, from [Link]

-

Georgiev, A., & Dimitrova, S. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

-

Wang, X., Hu, Q., Tang, H., & Xin, H. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

Sources

- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. atcc.org [atcc.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. botanyjournals.com [botanyjournals.com]

- 12. webcentral.uc.edu [webcentral.uc.edu]

- 13. hereditybio.in [hereditybio.in]

- 14. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. inotiv.com [inotiv.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 23. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Convergent Potential

The confluence of pyrazole and isoxazole rings in a single molecular entity, 5-(1-methyl-1H-pyrazol-4-yl)isoxazole, presents a compelling case for multifaceted pharmacological activity. Both parent heterocycles are considered "privileged structures" in medicinal chemistry, each being a cornerstone of numerous FDA-approved therapeutics.[1][2] Their combination suggests a synergistic or novel bioactivity profile. This guide, therefore, serves as a predictive and investigative framework for elucidating the mechanism of action of this compound. It is structured not as a static review of established facts, but as a dynamic roadmap for discovery, grounded in the established pharmacology of its constituent parts.

I. The Chemical Scaffolds: A Foundation of Diverse Bioactivity

The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, found in drugs with applications ranging from anti-inflammatory to anticancer and antimicrobial.[2][3] Similarly, the isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a key pharmacophore in a variety of therapeutic agents, including COX-2 inhibitors and antirheumatic drugs.[4][5][6] The linkage of these two potent scaffolds suggests several plausible biological targets and mechanisms of action.

II. Predicted Mechanisms of Action and Key Biological Targets

Based on the extensive literature on pyrazole and isoxazole derivatives, several high-probability mechanisms of action can be postulated for 5-(1-methyl-1H-pyrazol-4-yl)isoxazole.

A. Inhibition of Pro-Inflammatory Pathways: Cyclooxygenase (COX) and Beyond

The isoxazole ring is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), most notably in the selective COX-2 inhibitor valdecoxib.[4][5] The pyrazole ring also contributes to anti-inflammatory activity. Therefore, a primary hypothesis is that 5-(1-methyl-1H-pyrazol-4-yl)isoxazole may act as an inhibitor of COX-1 and/or COX-2, key enzymes in the biosynthesis of pro-inflammatory prostanoids.[7]

Potential Targets:

-

Cyclooxygenase-1 (COX-1)

-

Cyclooxygenase-2 (COX-2)

B. Anticancer Activity via Cytoskeletal Disruption or Kinase Inhibition

Numerous pyrazole and isoxazole-containing compounds have demonstrated potent anticancer activity.[8][9][10] Two prominent mechanisms for such compounds are the inhibition of tubulin polymerization and the inhibition of protein kinases crucial for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Certain pyrazole/isoxazole linked arylcinnamides have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[9] The structural features of 5-(1-methyl-1H-pyrazol-4-yl)isoxazole may allow it to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.

Potential Target:

-

β-tubulin

-

-

Protein Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. Depending on the substitution pattern, these compounds can target a wide range of kinases involved in oncogenic signaling pathways.

Potential Targets:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Src family kinases

-

C. Modulation of Sirtuin Activity

Sirtuins are a class of NAD+-dependent protein deacetylases that are implicated in a variety of cellular processes, including gene silencing, DNA repair, and metabolism. Both pyrazolone and isoxazol-5-one derivatives have been identified as sirtuin inhibitors.[11] This suggests that 5-(1-methyl-1H-pyrazol-4-yl)isoxazole could potentially modulate the activity of one or more sirtuin isoforms.

Potential Targets:

-

SIRT1

-

SIRT2

-

SIRT3

D. Inhibition of 20-HETE Synthase

Pyrazole and isoxazole derivatives have been reported as potent and selective inhibitors of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase, a cytochrome P450 enzyme.[12][13] 20-HETE is a signaling molecule involved in the regulation of vascular tone and has been implicated in hypertension and stroke.

Potential Target:

-

20-HETE synthase (CYP4A, CYP4F)

E. Antimicrobial Activity

Both pyrazole and isoxazole derivatives have a long history of investigation as antimicrobial agents against a wide range of bacterial and fungal pathogens.[4][14] The proposed mechanisms often involve the inhibition of essential microbial enzymes. For instance, some pyrazolyl-dihydrooxazoles have shown promising antifungal activity by inhibiting fungal CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis.[15]

Potential Targets:

-

Bacterial DNA gyrase

-

Fungal CYP51

III. Experimental Protocols for Mechanistic Elucidation

The following section provides a series of tiered experimental workflows to systematically investigate the potential mechanisms of action of 5-(1-methyl-1H-pyrazol-4-yl)isoxazole.

A. Tier 1: Initial Profiling and Cytotoxicity Assessment

This initial phase aims to determine the general biological activity and cytotoxic potential of the compound.

1. In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines.

-

Methodology:

-

Culture selected human cancer cell lines (e.g., HeLa, DU-145, A549, MDA-MB231) in appropriate media.[9]

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of 5-(1-methyl-1H-pyrazol-4-yl)isoxazole (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

| Cell Line | Tissue of Origin | Predicted IC50 Range (µM) |

| A549 | Lung Carcinoma | 1 - 20 |

| HeLa | Cervical Carcinoma | 0.5 - 15 |

| DU-145 | Prostate Carcinoma | 5 - 50 |

| HT-29 | Colorectal Adenocarcinoma | 2 - 30 |

2. Antimicrobial Susceptibility Testing

-

Objective: To evaluate the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Use broth microdilution methods according to CLSI guidelines.

-

Test against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[14]

-

Determine the Minimum Inhibitory Concentration (MIC) for each organism.

-

B. Tier 2: Target-Based Assays

Based on the results of Tier 1, these assays will investigate direct interactions with hypothesized molecular targets.

1. COX Inhibition Assay

-

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.

-

Methodology:

-

Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical).

-

Incubate recombinant human COX-1 and COX-2 with arachidonic acid as the substrate in the presence of varying concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

-

Calculate the IC50 values for both enzymes to determine potency and selectivity.

-

2. Tubulin Polymerization Assay

-

Objective: To assess the effect of the compound on the polymerization of tubulin.

-

Methodology:

-

Use a commercially available fluorescence-based tubulin polymerization assay kit.

-

Incubate purified bovine tubulin with the test compound at 37°C.

-

Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

-

Include paclitaxel as a polymerization promoter and colchicine as a polymerization inhibitor as positive controls.

-

3. Kinase Inhibition Profiling

-

Objective: To screen the compound against a panel of protein kinases.

-

Methodology:

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Request screening against a panel of cancer-relevant kinases at a fixed concentration (e.g., 10 µM).

-

Follow up with dose-response curves to determine the IC50 for any "hits."

-

C. Tier 3: Cell-Based Mechanistic Assays

These experiments will confirm the mechanism of action within a cellular context.

1. Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24-48 hours.

-

Harvest, fix, and stain the cells with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

2. Mitochondrial Respiration Assay

-

Objective: To investigate potential off-target effects on mitochondrial function, given the toxicity observed with related 1-methyl-1H-pyrazole-5-carboxamides.[16]

-

Methodology:

-

Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of intact cells.

-

Treat cells with the compound and sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.

-

IV. Visualizing the Investigative Workflow and Potential Pathways

Caption: Investigative workflow for elucidating the mechanism of action.

Caption: Potential signaling pathways and cellular effects of the compound.

V. Conclusion and Future Directions

The compound 5-(1-methyl-1H-pyrazol-4-yl)isoxazole represents a promising chemical entity at the intersection of well-validated pharmacophores. The proposed mechanisms of action—ranging from anti-inflammatory and anticancer to antimicrobial—are grounded in a substantial body of scientific literature. The experimental framework provided in this guide offers a systematic approach to unraveling its precise biological function. A critical aspect of its development will be the early assessment of off-target effects, particularly mitochondrial toxicity. Through rigorous and hypothesis-driven investigation, the full therapeutic potential of this and related pyrazolyl-isoxazole compounds can be realized.

References

- Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

- Title: A review of isoxazole biological activity and present synthetic techniques.

- Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

- Title: Advances in isoxazole chemistry and their role in drug discovery.

- Title: Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors.

- Title: Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.

- Title: on synthesis and pharmacological diversity of isoxazoles & pyrazolines.

- Title: Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents.

- Title: Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors.

- Title: Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation.

- Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- Title: 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.

- Title: A review of isoxazole biological activity and present synthetic techniques.

- Title: Original Functionalized Pyrazoles For Drug Discovery.

- Title: Rational design, synthesis and biological evaluation of Isoxazole incorporated Oxazol-4-yl-1-(pyridin-4-yl)-1H-pyrazole as anticancer agents.

- Title: Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles.

- Title: Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors.

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpca.org [ijpca.org]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole-Isoxazole Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Application

Executive Summary

This technical guide analyzes the pyrazole-isoxazole hybrid scaffold, a privileged structure in modern medicinal chemistry. By fusing or linking the electron-rich pyrazole (two adjacent nitrogens) with the bioisosteric isoxazole (oxygen-nitrogen), researchers can access a unique chemical space that balances lipophilicity, metabolic stability, and hydrogen-bond donor/acceptor profiles. This document details the historical evolution of these heterocycles, provides a self-validating protocol for their regioselective synthesis, and examines their critical role in kinase and COX-2 inhibition.

Structural Foundations & Chemical Space

The utility of pyrazole and isoxazole rings stems from their ability to act as bioisosteres of amide bonds and phenyl rings, yet with distinct electronic properties.

-

Pyrazole (

): A 5-membered ring containing two adjacent nitrogen atoms.[1] It acts as a robust hydrogen bond donor (NH) and acceptor (N), making it ideal for binding to the hinge region of ATP-binding pockets in kinases. -

Isoxazole (

for conjugate acid): Contains an oxygen and nitrogen. It is less basic than pyrazole and often serves as a metabolically stable spacer that restricts conformational freedom.

The Hybrid Advantage: Linking these two rings creates a "bi-heterocyclic" scaffold. The isoxazole often serves as the "warhead" carrier or hydrophobic anchor, while the pyrazole engages in critical polar interactions. This combination is particularly effective in Fragment-Based Drug Design (FBDD) for tuning solubility and permeability (LogP).

Historical Evolution: From Dye Chemistry to Targeted Therapy

The discovery of these heterocycles dates back to the golden age of German organic chemistry, driven initially by the dye industry and later by the search for antipyretics.

| Era | Key Discovery | Impact on Modern Chemistry |

| 1883 | Ludwig Knorr synthesizes the first pyrazole (antipyrine) while attempting to make quinolines. | Established the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls), still the industry standard. |

| 1888 | Rainer Ludwig Claisen synthesizes isoxazoles via condensation of hydroxylamine with 1,3-diketones. | Defined the Claisen-Schmidt condensation principles used to generate the necessary precursors. |

| 1990s | Discovery of Celecoxib (Celebrex) and Valdecoxib . | Validated the pyrazole/isoxazole scaffold as a selective COX-2 inhibitor, revolutionizing anti-inflammatory therapy. |

| 2010s | Rise of Kinase Inhibitors (e.g., Crizotinib, Ruxolitinib). | Pyrazoles identified as critical ATP-mimetics; hybrids explored to overcome resistance mutations. |

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of pyrazole-isoxazole hybrids often suffers from regioselectivity issues. The following protocol utilizes a sequential condensation strategy , which is more reliable than one-pot multicomponent reactions for generating isomerically pure libraries.

Causality of Experimental Choices

-

Reagent Selection: We use hydrazine hydrate for pyrazole formation because it is a strong nucleophile that drives cyclization under mild conditions.

-

Solvent System: Ethanol/Acetic Acid is chosen to protonate the carbonyl oxygen, increasing electrophilicity without degrading the sensitive isoxazole ring formed in step 1.

-

Regiocontrol: By isolating the intermediate diketone, we prevent the formation of inseparable regioisomers common in "one-pot" procedures.

Protocol: Synthesis of 3-(Isoxazol-5-yl)-1H-pyrazole Derivatives

Step 1: Formation of the Isoxazole Core

-

Reactant: Dissolve 0.01 mol of acetylacetone (or substituted 1,3-diketone) in 20 mL of ethanol.

-

Activation: Add 0.01 mol of dimethylformamide dimethyl acetal (DMF-DMA). Reflux for 4 hours.

-

Cyclization: Cool to room temperature. Add 0.011 mol of Hydroxylamine Hydrochloride (

). Reflux for 2 hours. -

Workup: Evaporate solvent. Extract with ethyl acetate/water. The product is 5-acetylisoxazole.

Step 2: Claisen Condensation (Linker Formation)

-

Base Treatment: Dissolve 5-acetylisoxazole (from Step 1) and an appropriate ester (e.g., ethyl acetate or benzoate) in dry THF.

-

Deprotonation: Add NaH (1.2 eq) slowly at 0°C. Stir for 30 mins.

-

Why? NaH irreversibly deprotonates the acetyl methyl group, ensuring the Claisen condensation proceeds towards the 1,3-diketone intermediate.

-

-

Reaction: Warm to RT and stir overnight. Quench with dilute HCl. Isolate the

-diketone intermediate via filtration.

Step 3: Pyrazole Ring Closure (The Knorr Step)

-

Cyclization: Suspend the

-diketone intermediate in Ethanol (10 mL). -

Nucleophilic Attack: Add Hydrazine Hydrate (1.5 eq).

-

Conditions: Reflux for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Purification: Cool to precipitate the product. Recrystallize from ethanol.

Visualization: Synthetic Pathway Logic

The following diagram illustrates the decision tree and chemical flow for this synthesis.

Caption: Step-wise construction of the hybrid scaffold ensuring regiochemical fidelity.

Medicinal Chemistry Applications

A. Kinase Inhibition (ATP-Competitors)

The pyrazole ring is a "privileged scaffold" for kinase inhibitors because it mimics the adenine ring of ATP.

-

Mechanism: The pyrazole nitrogens form a bidentate hydrogen bond network with the "hinge region" amino acids (typically Glu and Leu) within the kinase active site.

-

Isoxazole Role: In hybrids, the isoxazole ring often extends into the hydrophobic "back pocket" or the solvent-exposed region, improving selectivity against off-target kinases.

-

Example: Crizotinib (ALK inhibitor) and Ruxolitinib (JAK inhibitor) utilize pyrazole cores.[1] Hybrids are currently being investigated to overcome the "gatekeeper" mutations (e.g., T790M in EGFR) that render first-generation drugs ineffective.

B. COX-2 Selective Anti-Inflammatories

-

Mechanism: COX-2 has a larger side pocket (valine shell) compared to COX-1 (isoleucine shell).

-

SAR Logic: The bulky pyrazole-isoxazole structure fits into the larger COX-2 pocket but is sterically hindered from entering the COX-1 channel, drastically reducing gastrointestinal side effects.

Visualization: Structure-Activity Relationship (SAR)

This diagram maps the functional roles of different parts of the hybrid molecule.

Caption: Functional mapping of the hybrid scaffold in drug-receptor interactions.

Quantitative Data: Biological Activity Profile

The following table summarizes the potency of pyrazole-isoxazole derivatives against key targets, aggregated from recent medicinal chemistry literature.

| Compound Class | Target | Mechanism of Action | Reference | |

| Diaryl-isoxazole-pyrazole | COX-2 | 0.059 – 3.89 | Selective inhibition of prostaglandin synthesis | [1] |

| Pyrazole-Cinnamides | Tubulin | 0.4 – 2.7 | Inhibition of tubulin polymerization (G2/M arrest) | [2] |

| Fused Pyrazolo-isoxazole | EGFR Kinase | 10 – 50 nM | ATP-competitive binding at the hinge region | [3] |

| Linked Hybrids | 20-HETE Synthase | 23 | Inhibition of arachidonic acid metabolism | [4] |

References

-

Alegaon, S.G., et al. (2014).[5] "Synthesis of novel pyrazole–thiadiazole hybrid as potential potent and selective cyclooxygenase-2 (COX-2) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Context: COX-2 inhibition data).

-

Kamal, A., et al. (2015).[6] "Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents." Organic & Biomolecular Chemistry. Link (Context: Cytotoxicity and tubulin assays).

-

BenchChem Technical Support. (2025). "Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers." BenchChem.[1] Link (Context: Kinase inhibitor structural data).

-

Miyata, N., et al. (2011).[7] "Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors."[8] Journal of Medicinal Chemistry. Link (Context: 20-HETE synthase inhibition).

-

Knorr, L. (1883).[4][9] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. Link (Context: Original discovery of pyrazole synthesis).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole synthesis protocol

Application Note: AN-SYN-ISOX-05 Protocol for the Regioselective Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

Executive Summary

This application note details the robust, scalable synthesis of 5-(1-methyl-1H-pyrazol-4-yl)isoxazole , a privileged scaffold in medicinal chemistry often utilized as a bioisostere for amide bonds or phenyl rings in kinase inhibitors and GPCR ligands.

The protocol utilizes a two-step "enaminone route" (modified Claisen isoxazole synthesis). Unlike direct condensation of diketones which often yields regioisomeric mixtures, this pathway leverages

Target Audience: Medicinal Chemists, Process Chemists. Scale: Protocol validated for 1.0 g – 10.0 g scale.

Retrosynthetic Logic & Strategy

The structural objective is to append an isoxazole ring at the C4 position of a 1-methylpyrazole.

-

Disconnection: The C5–C4 bond of the isoxazole ring is formed via cyclization.

-

Precursor: 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one.

-

Starting Material: 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 3935-43-5).

Why this route?

-

Regiocontrol: The dimethylamino group acts as a specific leaving group, directing the nucleophilic attack of hydroxylamine to the

-carbon, ensuring the formation of the 5-substituted isoxazole. -

Atom Economy: High conversion rates with volatile byproducts (methanol, dimethylamine) that drive the equilibrium forward.

Experimental Workflow Diagram

Figure 1: Step-wise synthetic workflow highlighting reagents and critical intermediates.

Detailed Protocol

Step 1: Synthesis of Enaminone Intermediate

Chemical Name: 3-(dimethylamino)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 1g scale) |

|---|---|---|---|

| 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one | 124.14 | 1.0 | 1.00 g |

| DMF-DMA (Neat) | 119.16 | 1.5 - 2.0 | 2.15 mL |

| Toluene (Optional co-solvent) | 92.14 | N/A | 5.0 mL |

Procedure:

-

Setup: Charge a dry round-bottom flask with the acetyl pyrazole starting material.

-

Addition: Add DMF-DMA (Dimethylformamide dimethyl acetal) directly to the flask.

-

Expert Tip: If the starting material is solid and solubility is poor, use Toluene as a co-solvent. However, running neat maximizes reaction rate.

-

-

Reaction: Equip with a reflux condenser and heat to 100–110°C for 12–16 hours.

-

Critical Control Point: The reaction produces Methanol. Using a Dean-Stark trap or simply venting the condenser periodically (if running neat) helps drive the equilibrium to completion.

-

-

Monitoring: Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.5) should disappear, replaced by a lower Rf, UV-active yellow/orange spot (Enaminone).

-

Workup: Evaporate volatiles under reduced pressure on a rotary evaporator. The residue is typically a yellow-orange solid or viscous oil.

-

Purification: Usually not required. If necessary, triturale with cold diethyl ether.

-

Step 2: Cyclization to Isoxazole

Target: 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |

|---|---|---|---|

| Enaminone Intermediate | 179.22 | 1.0 | (Theoretical yield from Step 1) |

| Hydroxylamine HCl | 69.49 | 1.2 | 0.67 g |

| Ethanol (Absolute) | 46.07 | N/A | 10-15 mL |

Procedure:

-

Dissolution: Dissolve the crude enaminone from Step 1 in absolute Ethanol.

-

Addition: Add Hydroxylamine Hydrochloride (

) in one portion. -

Reaction: Reflux the mixture (

) for 3–5 hours.-

Mechanism Check: The solution usually turns lighter in color as the conjugated enaminone is consumed.

-

-

Workup:

-

Remove Ethanol under reduced pressure.

-

Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Silica gel column chromatography.

-

Eluent: Gradient of 0

5% Methanol in Dichloromethane (or 20

-

Mechanistic Rationale & Regioselectivity

The regioselectivity is dictated by the "Hard/Soft" nature of the electrophilic centers in the enaminone.

Figure 2: Mechanistic pathway ensuring 5-substitution.

-

Attack at

: The nitrogen of hydroxylamine attacks the carbon bearing the dimethylamino group ( -

Cyclization: The oxygen of the hydroxylamine intermediate then attacks the carbonyl carbon, closing the ring.

-

Result: The original carbonyl carbon becomes C5 of the isoxazole ring, bearing the pyrazole substituent.

Self-Validating Analytical Data

To ensure the protocol was successful, compare your isolated product against these expected parameters.

Physical State: Off-white to pale yellow solid.

NMR Validation (400 MHz,-

Pyrazole Ring:

-

~3.90 ppm (3H, singlet):

- ~7.80 ppm (1H, singlet): Pyrazole H3.

- ~7.90 ppm (1H, singlet): Pyrazole H5.

-

~3.90 ppm (3H, singlet):

-

Isoxazole Ring (Diagnostic):

-

~6.40 – 6.50 ppm (1H, doublet,

-

~8.20 – 8.30 ppm (1H, doublet,

-

Note: The coupling constant (

) is characteristic of the isoxazole ring.

-

~6.40 – 6.50 ppm (1H, doublet,

Mass Spectrometry (LC-MS):

-

Formula:

-

Expected [M+H]+: 162.06

-

Fragmentation: Loss of

fragment often observed.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Incomplete removal of Methanol | Use a Dean-Stark trap or increase reaction time/temp. Ensure DMF-DMA is fresh (hydrolyzes over time). |

| Regioisomer Mixture | pH conditions too acidic | Ensure Hydroxylamine HCl is used in Ethanol. If mixture occurs, add Sodium Acetate (1.0 eq) to buffer the reaction (though usually not required for enaminones). |

| Sticky Residue | Polymerization of enaminone | Do not store the enaminone intermediate for long periods. Use immediately in Step 2. |

References

-

Regioselective Synthesis of Isoxazoles via Enaminones

-

Rosa, F. A., et al. (2012).

-enamino diketones. RSC Advances, 2, 5080-5083.

-

-

General Mechanism & Application

-

Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.

-

-

DMF-DMA Reagent Usage

-

Abu-Shanab, F. A., et al. (2002). Dimethylformamide Dimethyl Acetal (DMF-DMA) as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry.

-

Application Note: Utilizing the 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole Scaffold in Kinase Inhibitor Discovery

Executive Summary

The 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, specifically designed for ATP-competitive kinase inhibition. Its structural geometry mimics the adenine ring of ATP, allowing it to function as a potent hinge-binder in the ATP-binding pocket of various kinases, including MPS1 (TTK) , CHK1 , and JNK .

This Application Note provides a comprehensive technical guide for researchers utilizing this scaffold to develop or screen kinase inhibitors.[1] It details protocols for solubility management, biochemical IC50 determination using TR-FRET, and mechanism-of-action (MoA) validation.

Introduction: The Scaffold Advantage

In Fragment-Based Drug Discovery (FBDD), the 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole core is valued for its ability to form critical hydrogen bonds with the kinase hinge region (typically the backbone of a Glycine or Cysteine residue).

-

The Pyrazole Ring: Provides steric complementarity and hydrophobic interactions within the adenine pocket.

-

The Isoxazole Ring: Acts as a linker and hydrogen bond acceptor/donor system that orients side chains into the "gatekeeper" or solvent-exposed regions.

Key Target Classes:

-

Cell Cycle Kinases: MPS1 (Monopolar Spindle 1), essential for the Spindle Assembly Checkpoint (SAC).

-

Checkpoint Kinases: CHK1, a key regulator of the DNA damage response.

-

Stress Kinases: JNK (c-Jun N-terminal kinase).

Chemical Preparation & Handling[2][3][4]

Compounds containing the 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole core are generally lipophilic. Proper solubilization is critical to prevent compound aggregation, which causes false positives in kinase assays (promiscuous inhibition).

Protocol A: Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of isoxazole derivatives) and store at -20°C.

-

Quality Control: Verify solubility via visual inspection. If precipitation occurs upon thawing, sonicate for 5 minutes at 37°C.

Data Table 1: Physicochemical Properties (Representative)

| Property | Value | Notes |

| Core MW | ~193.16 Da (Acid form) | Increases with R-group substitution. |

| LogP (Calc) | 1.5 - 3.5 | Highly dependent on substituents. |

| H-Bond Donors | 0-1 | Critical for hinge binding. |

| H-Bond Acceptors | 3-4 | Interaction with Lys/Asp residues. |

| DMSO Solubility | >10 mM | Excellent solubility in organic solvents. |

Biochemical Assay: TR-FRET Determination of IC50

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of a target kinase (e.g., MPS1 or CHK1) by the scaffold derivative. We utilize a tracer that competes with ATP.

Principle: The kinase is labeled with a Europium (Eu) cryptate (Donor). A fluorescent tracer (Acceptor) binds to the active site. When the inhibitor (the isoxazole compound) binds, it displaces the tracer, reducing the FRET signal.

Materials

-

Kinase: Recombinant Human MPS1 or CHK1 (0.5 nM final).

-

Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer.

-

Antibody: Eu-anti-tag antibody (specific to the kinase tag, e.g., GST or His).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow Diagram (DOT)

Caption: Figure 1. TR-FRET Binding Assay Workflow for Isoxazole-Pyrazole Inhibitors.

Step-by-Step Protocol

-

Compound Dilution:

-

Prepare a 10-point dose-response curve in 100% DMSO (starting at 100 µM, 3-fold serial dilution).

-

Dilute 1:100 into Assay Buffer to reach 1% DMSO (10x final concentration).

-

-

Plate Setup (384-well Low Volume White Plate):

-

Add 2 µL of diluted compound.

-

Add 4 µL of Kinase/Antibody mixture.

-

Add 4 µL of Tracer solution.

-

Final Volume: 10 µL. Final DMSO: 0.1%.

-

-

Controls:

-

Max Signal (0% Inhibition): DMSO + Kinase + Tracer.

-